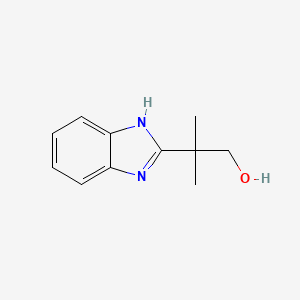
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol
Vue d'ensemble
Description
Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzodiazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or ketones .Molecular Structure Analysis
The molecular structure of benzodiazole derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Benzodiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazole derivatives, such as melting point, solubility, and stability, can be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
Research has explored the synthesis and characterization of complexes involving benzimidazole derivatives, highlighting their potential in various applications. For instance, the study by Tavman (2006) focused on synthesizing Zn(II) complexes with 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, revealing the solvent effect on complexation and the formation of chelate structures with varying M:L ratios depending on the ligands and Zn(II) salts used. This study underscores the importance of solvent choice and ligand structure in the complexation behavior of benzimidazole derivatives (Tavman, 2006).
DNA Binding, Cellular DNA Lesion, and Cytotoxicity
Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion effects, and cytotoxicity against several cancer cell lines. Their work demonstrates the potential therapeutic applications of these complexes in oncology, particularly highlighting the complexes' ability to bind DNA through an intercalative mode and their substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines (Paul et al., 2015).
Development of Novel Compounds with Potential Biological Activities
Research by Sharma et al. (2012) involved the synthesis of novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, showcasing their antimicrobial evaluation against gram-negative and gram-positive bacteria. This study not only highlights the antimicrobial potential of these compounds but also emphasizes the significance of quantitative structure-activity relationship (QSAR) studies in understanding the correlation between molecular descriptors and biological activity (Sharma et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMHOJIVBSCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



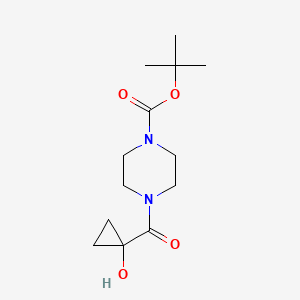
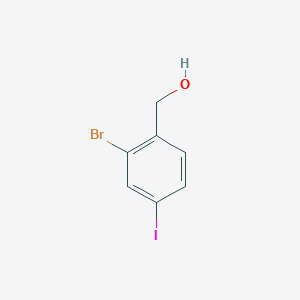
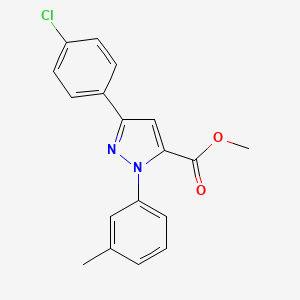

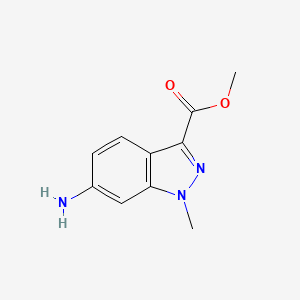


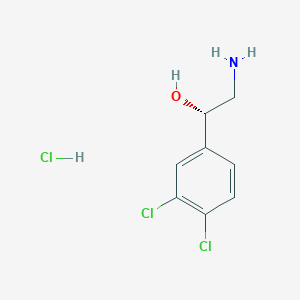


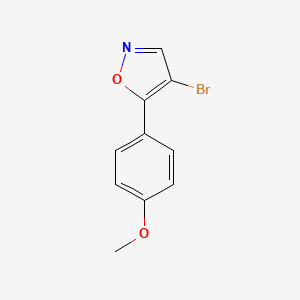
![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)